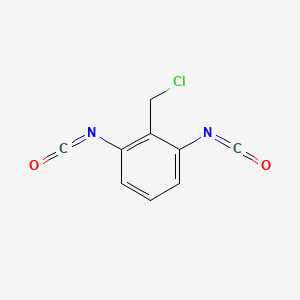![molecular formula C17H14Cl2N2 B14601770 1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole CAS No. 61022-34-2](/img/structure/B14601770.png)
1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole is an organic compound that belongs to the class of imidazoles. This compound is characterized by the presence of two chlorophenyl groups attached to an ethyl chain, which is further connected to an imidazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole typically involves the reaction of 2-chlorobenzyl chloride with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride. This reaction forms the intermediate 2-(2-chlorophenyl)-2-(4-chlorophenyl)ethyl chloride, which is then reacted with imidazole under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the synthesis of ergosterol in fungal cells, disrupting their cell membrane integrity and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-benzimidazole
- 1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-pyrazole
- 1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-triazole
Uniqueness
1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole is unique due to its specific imidazole ring structure, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
61022-34-2 |
|---|---|
Molekularformel |
C17H14Cl2N2 |
Molekulargewicht |
317.2 g/mol |
IUPAC-Name |
1-[2-(2-chlorophenyl)-2-(4-chlorophenyl)ethyl]imidazole |
InChI |
InChI=1S/C17H14Cl2N2/c18-14-7-5-13(6-8-14)16(11-21-10-9-20-12-21)15-3-1-2-4-17(15)19/h1-10,12,16H,11H2 |
InChI-Schlüssel |
WOFFNNPTUNNHKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(CN2C=CN=C2)C3=CC=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14601706.png)

![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide](/img/structure/B14601727.png)

![[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)](/img/structure/B14601733.png)
![1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso-](/img/structure/B14601745.png)








